4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyridine ring and substituted with a hydroxy and methoxy phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, with a sulfur source under basic conditions.
Pyridine Ring Formation: The benzothiophene intermediate is then subjected to a cyclization reaction with a suitable amine, such as 2-aminopyridine, under acidic conditions to form the fused pyridine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzothiophene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one: Unique due to its specific substitution pattern and fused ring structure.
3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar in having a hydroxy and methoxy phenyl group but differs in the absence of the benzothiophene and pyridine rings.
[1]benzothieno[3,2-b][1]benzothiophene: Shares the benzothiophene core but lacks the hydroxy and methoxy phenyl group and the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its fused ring structure and specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H19NO3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-22-14-7-6-10(8-13(14)20)12-9-16(21)19-18-17(12)11-4-2-3-5-15(11)23-18/h6-8,12,20H,2-5,9H2,1H3,(H,19,21) |
InChI Key |
UMACXWKSIASTMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)O |
Origin of Product |
United States |
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